4-(2-Chlorophenyl)-2-thiophenecarbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7ClOS |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-(2-chlorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-7H |
InChI Key |
JDQYHFLIRFDCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Chlorophenyl 2 Thiophenecarbaldehyde
Strategic Approaches to Introducing the Chlorophenyl Moiety onto the Thiophene (B33073) Ring
The creation of the carbon-carbon bond between the thiophene and chlorophenyl moieties is a critical step in the synthesis of 4-(2-chlorophenyl)-2-thiophenecarbaldehyde. This is typically achieved through modern cross-coupling reactions that offer high efficiency and selectivity.
Cross-Coupling Reactions (e.g., Suzuki, Stille) Involving Halogenated Thiophenes and Phenyl Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-heteroaryl bonds. The Suzuki-Miyaura and Stille couplings are prominent examples used in the synthesis of 4-arylthiophenes.
The Suzuki-Miyaura coupling has been widely employed for the synthesis of 4-arylthiophene-2-carbaldehydes. This reaction typically involves the coupling of a halogenated thiophene, such as 4-bromo-2-thiophenecarbaldehyde, with an appropriate arylboronic acid or its ester derivative. For the synthesis of the target molecule, this would involve the reaction of 4-bromo-2-thiophenecarbaldehyde with (2-chlorophenyl)boronic acid. The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄, in the presence of a base like potassium carbonate or potassium phosphate. The choice of solvent can influence the reaction yield, with solvent systems like toluene/water or 1,4-dioxane (B91453) being commonly used.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in the Synthesis of 4-Aryl-2-thiophenecarbaldehydes
| Thiophene Precursor | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-2-thiophenecarbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water | Good |
| 4-Bromo-2-thiophenecarbaldehyde | (3-Chloro-4-fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Moderate to Excellent |
The Stille coupling presents an alternative pathway, utilizing an organotin reagent instead of a boronic acid. acs.orgorganic-chemistry.org In this case, 4-bromo-2-thiophenecarbaldehyde could be coupled with (2-chlorophenyl)trialkylstannane. Stille reactions are also catalyzed by palladium complexes and are known for their tolerance to a wide range of functional groups. acs.orgorganic-chemistry.org However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds used. acs.org
Regioselective Functionalization of Thiophene Rings
Achieving the desired 2,4-disubstitution pattern on the thiophene ring requires careful control of regioselectivity. The inherent reactivity of the thiophene ring favors electrophilic substitution at the 2- and 5-positions. Therefore, to introduce a substituent at the 4-position, strategies often begin with a thiophene already functionalized at the 2-position, which can direct subsequent reactions. The use of directing groups can also be employed to achieve specific regiochemical outcomes in C-H functionalization reactions. nih.gov
Formation of the Carbaldehyde Group at the 2-Position
Once the 4-(2-chlorophenyl)thiophene core is established, the next critical step is the introduction of the carbaldehyde group at the 2-position. This can be achieved through direct formylation or by the oxidation of a suitable precursor.
Formylation Reactions (e.g., Vilsmeier-Haack Analogues)
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. researchgate.netrsc.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). researchgate.netrsc.org The electrophilic Vilsmeier reagent then attacks the thiophene ring, preferentially at the electron-rich α-position (C2 or C5). For a 3-substituted thiophene, such as 3-(2-chlorophenyl)thiophene, the Vilsmeier-Haack reaction would be expected to yield a mixture of the 2- and 5-formylated products. The regioselectivity can be influenced by the nature of the substituent and the reaction conditions.
Oxidation of Precursor Alcohols or Methyl Groups
An alternative to direct formylation is the oxidation of a pre-installed functional group at the 2-position. This two-step approach involves first introducing a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group, which is then oxidized to the aldehyde.
The oxidation of a primary alcohol, such as (4-(2-chlorophenyl)thiophen-2-yl)methanol, to the corresponding aldehyde can be accomplished using a variety of oxidizing agents. Mild oxidants are preferred to avoid over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).
Similarly, a methyl group at the 2-position can be oxidized to a carbaldehyde. This transformation is generally more challenging and may require harsher conditions or multi-step procedures.
Sequential and Convergent Synthetic Routes
A sequential (or linear) synthesis would involve the step-by-step modification of the thiophene ring. For example, one could start with thiophene, introduce the 2-chlorophenyl group at the 4-position, and then formylate the 2-position. Alternatively, one could start with a 2-substituted thiophene, introduce the 2-chlorophenyl group at the 4-position, and then convert the 2-substituent to a carbaldehyde.
A convergent synthesis , on the other hand, involves the separate synthesis of key fragments of the molecule, which are then joined together in a later step. In the context of this compound, a convergent approach could involve the synthesis of a 4-halothiophene-2-carbaldehyde precursor and a (2-chlorophenyl)boronic acid (or stannane) precursor. These two fragments would then be coupled together in the final step using a Suzuki or Stille reaction. This approach is often more efficient for the synthesis of analogues as it allows for the late-stage introduction of diversity. The Suzuki-Miyaura reaction of 4-bromo-2-thiophenecarbaldehyde with various arylboronic acids is a prime example of a convergent strategy.
Multi-Step Syntheses from Accessible Starting Materials
Multi-step synthesis provides a rational and controllable route to complex molecules like this compound from simple, readily available precursors. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This approach allows for the sequential introduction of functional groups, ensuring high regioselectivity. A plausible and robust strategy involves the use of palladium-catalyzed cross-coupling reactions, followed by formylation.
A common starting point is a di-halogenated thiophene, such as 2,4-dibromothiophene. The synthesis can be dissected into the following key transformations:
Selective Suzuki-Miyaura Cross-Coupling: The first step involves a regioselective Suzuki-Miyaura coupling reaction. 2,4-Dibromothiophene is reacted with (2-chlorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The higher reactivity of the bromine atom at the α-position (C2) compared to the β-position (C4) can be an issue, but conditions can be optimized to favor coupling at the C4 position. Alternatively, protecting the more reactive C2 position or using a more selective coupling reaction could be employed. Assuming successful selective coupling at the C4 position, this step yields 2-bromo-4-(2-chlorophenyl)thiophene.
Formylation: The final step is the introduction of the carbaldehyde group at the C2 position. This is commonly achieved through a metal-halogen exchange followed by reaction with an electrophilic formylating agent. The 2-bromo-4-(2-chlorophenyl)thiophene intermediate is treated with a strong organolithium base, such as n-butyllithium (BuLi), at low temperatures to generate the corresponding 2-lithiothiophene species. This nucleophilic intermediate is then quenched with N,N-dimethylformamide (DMF) and subsequently worked up under aqueous acidic conditions to yield the target aldehyde, this compound.
The table below outlines the described multi-step synthetic pathway.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2,4-Dibromothiophene | (2-Chlorophenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Reflux | 2-Bromo-4-(2-chlorophenyl)thiophene |
| 2 | 2-Bromo-4-(2-chlorophenyl)thiophene | 1. n-BuLi, THF, -78 °C 2. DMF 3. H₃O⁺ workup | This compound |
One-Pot Cyclocondensation Strategies
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of highly substituted thiophenes, the Gewald reaction is the most prominent and versatile one-pot multicomponent strategy. researchgate.netorganic-chemistry.orgumich.edu
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur, in the presence of a basic catalyst like morpholine (B109124) or triethylamine. organic-chemistry.orgmdpi.com This reaction assembles the thiophene ring and introduces three substituents in a single operation, typically yielding a 2-aminothiophene.
While a direct one-pot synthesis to this compound is not commonly reported, a Gewald-type approach could be envisioned using carefully selected starting materials. A hypothetical pathway could involve the reaction of a ketone containing the 2-chlorophenyl moiety, a reagent that can provide the C2-aldehyde precursor and C3 atom, and elemental sulfur. Alternatively, a 2-aminothiophene synthesized via a standard Gewald reaction can serve as a versatile intermediate, where the amino group is subsequently converted to the desired aldehyde function via a Sandmeyer-type reaction or other transformations.
The table below describes the general components for a classic Gewald synthesis leading to a 2-aminothiophene precursor.
| Component | Role in Synthesis | Example Reactant for a Precursor |
| Carbonyl Compound | Provides C4 and C5 of the thiophene ring and the C4-substituent. | 1-(2-Chlorophenyl)ethan-1-one |
| Active Methylene Nitrile | Provides C2 and C3 of the thiophene ring and the C2/C3-substituents. | Ethyl cyanoacetate |
| Elemental Sulfur | The source of the thiophene ring's sulfur atom. | S₈ |
| Base Catalyst | Promotes the initial Knoevenagel condensation. | Morpholine or Triethylamine |
Sustainable and Alternative Synthetic Conditions
In line with the principles of green chemistry, modern synthetic efforts focus on developing environmentally benign and sustainable methods. These include the use of alternative energy sources and solvent-free reaction conditions to minimize environmental impact.
Mechanochemical Approaches
Mechanochemistry, which utilizes mechanical force (e.g., from ball milling) to induce chemical reactions, presents a powerful solvent-free alternative to traditional solution-phase synthesis. mdpi.com The Gewald reaction has been successfully performed under mechanochemical conditions, offering significant environmental benefits. mdpi.com
In a typical setup, the reactants—a ketone, an active methylene nitrile, elemental sulfur, and a catalytic amount of base—are combined in a milling vessel with grinding balls. High-speed vibration or rotation of the vessel provides the energy to initiate and drive the reaction to completion, often in a shorter time frame and with higher yields than conventional methods. mdpi.com This solvent-free approach eliminates the need for potentially toxic organic solvents, simplifies product work-up, and reduces waste generation.
| Parameter | Conventional Method | Mechanochemical Method |
| Solvent | Required (e.g., Ethanol (B145695), DMF) | Solvent-free or minimal liquid-assisted grinding |
| Energy Input | Thermal heating (reflux) | Mechanical energy (milling/grinding) |
| Reaction Time | Often several hours (e.g., 36-40 hours) mdpi.com | Typically shorter |
| Work-up | Extraction, solvent evaporation | Simple extraction of the solid mixture |
| Waste | Significant solvent waste | Minimal |
Ultrasonic Irradiation in Synthesis
The use of ultrasonic irradiation is a well-established technique for accelerating chemical reactions. sci-hub.seresearchgate.net In the context of thiophene synthesis, ultrasound can significantly enhance the efficiency of condensation reactions that are often the first step in cyclization pathways, such as the Knoevenagel or Claisen-Schmidt condensations. researchgate.netnih.gov
| Parameter | Conventional Heating | Ultrasonic Irradiation |
| Reaction Time | Hours (e.g., 5-16 hours) researchgate.net | Minutes to a few hours (e.g., 25 min - 4 hours) researchgate.net |
| Yield | Moderate to good | Good to excellent researchgate.net |
| Conditions | Often requires elevated temperatures (reflux) | Often proceeds at room temperature |
| Energy Efficiency | Lower | Higher, due to localized energy delivery |
Solar Thermal Energy Application in Thiophene Chemistry
Harnessing solar energy for chemical synthesis is a key goal of sustainable chemistry. Solar thermal energy can be used as a clean and renewable power source to drive chemical reactions, replacing the reliance on electricity generated from fossil fuels. Research has demonstrated the successful application of solar thermal energy for inducing multicomponent reactions to produce substituted 2-aminothiophenes, which are valuable precursors for compounds like this compound.
In this approach, reactants are exposed to concentrated solar radiation, which provides the necessary thermal energy to initiate the reaction. This method has been shown to be effective, often proceeding under solvent-free conditions, further enhancing its green credentials. The use of an abundant and inexhaustible energy source like the sun makes this an exceptionally environmentally friendly and energy-efficient synthetic strategy. mdpi.com
Spectroscopic and Structural Elucidation of 4 2 Chlorophenyl 2 Thiophenecarbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton NMR spectroscopy of 4-(2-Chlorophenyl)-2-thiophenecarbaldehyde is anticipated to exhibit a distinct pattern of signals corresponding to the various protons in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group.
The protons on the thiophene (B33073) ring are expected to show characteristic doublet signals. The proton at the 3-position (H-3) would likely appear at a chemical shift of approximately 7.8-8.0 ppm, while the proton at the 5-position (H-5) would be expected around 7.4-7.6 ppm. The coupling between these two protons would result in a small coupling constant (J), typically in the range of 1.0-2.0 Hz.
The protons of the 2-chlorophenyl group will present a more complex multiplet pattern in the aromatic region of the spectrum, generally between 7.2 and 7.6 ppm. The presence of the chlorine atom influences the electronic environment of the neighboring protons, leading to distinct chemical shifts and coupling patterns.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHO | 9.90 | s | - |
| Thiophene H-3 | 7.90 | d | 1.5 |
| Thiophene H-5 | 7.50 | d | 1.5 |
| Chlorophenyl H | 7.20-7.60 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum of this compound is expected to display a series of signals corresponding to the different carbon environments within the molecule. The most downfield signal is anticipated for the aldehydic carbonyl carbon, typically appearing in the range of 180-185 ppm.
The carbon atoms of the thiophene ring are expected to resonate between 125 and 150 ppm. The carbon atom bonded to the aldehyde group (C-2) would likely be the most deshielded of the thiophene carbons. The carbon atom attached to the chlorophenyl group (C-4) would also exhibit a significant downfield shift.
The carbon atoms of the 2-chlorophenyl ring will show signals in the aromatic region, typically between 127 and 135 ppm. The carbon atom directly bonded to the chlorine atom is expected to have a chemical shift influenced by the electronegativity of the halogen.
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CHO | 182.5 |
| Thiophene C-2 | 145.0 |
| Thiophene C-3 | 135.0 |
| Thiophene C-4 | 140.0 |
| Thiophene C-5 | 128.0 |
| Chlorophenyl C-1' | 133.0 |
| Chlorophenyl C-2' | 131.0 |
| Chlorophenyl C-3' | 130.0 |
| Chlorophenyl C-4' | 127.5 |
| Chlorophenyl C-5' | 129.5 |
| Chlorophenyl C-6' | 127.0 |
Attached Proton Test (APT) and Two-Dimensional NMR Techniques
The Attached Proton Test (APT) is a valuable NMR experiment that distinguishes between carbon atoms based on the number of attached protons. In the APT spectrum of this compound, quaternary carbons (C-2, C-4, C-1', C-2') and the carbonyl carbon would show negative phase signals, while CH carbons (C-3, C-5, and the carbons of the chlorophenyl ring) would exhibit positive phase signals. This technique provides a rapid confirmation of the assignments made in the standard ¹³C-NMR spectrum.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in the complete structural elucidation. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the coupling between the thiophene protons H-3 and H-5. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignments for both the ¹H and ¹³C spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group is anticipated around 1670-1690 cm⁻¹. The aromatic C-H stretching vibrations of both the thiophene and chlorophenyl rings are expected to appear in the region of 3000-3100 cm⁻¹.
The C=C stretching vibrations of the aromatic rings would likely produce bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically observed as a weaker band around 600-800 cm⁻¹. The C-Cl stretching vibration from the chlorophenyl group is expected to be found in the fingerprint region, generally between 700 and 800 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (aldehyde) | 1680 |
| C=C stretch (aromatic) | 1600-1400 |
| C-Cl stretch | 750 |
| C-S stretch | 700 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be expected to show the characteristic vibrations of the molecule. The aromatic ring stretching vibrations are typically strong in Raman spectra. The C=O stretching vibration, while strong in the IR, may appear with weaker intensity in the Raman spectrum. The C-S and C-Cl stretching vibrations are also expected to be observable. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a sample. For the structural elucidation of this compound, different ionization methods can be employed to yield distinct and complementary information.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). uvic.ca This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and its subsequent extensive fragmentation. The analysis of these fragment ions provides a veritable fingerprint of the molecule's structure. nih.gov While EI-MS is a reliable method for volatile and thermally stable compounds, the introduction of air- or moisture-sensitive samples can be challenging. uvic.ca
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. A key characteristic would be the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺• and [M+2]⁺• peaks. The fragmentation pathways are predicted to occur at the weakest bonds and lead to the formation of stable ions.
Expected Fragmentation Pattern:
Loss of the formyl radical (-CHO): Cleavage of the C-C bond between the thiophene ring and the aldehyde group, resulting in a [M-29]⁺ ion.
Loss of a chlorine atom (-Cl): Generates a [M-35]⁺ ion.
Cleavage of the C-C bond between the aromatic rings: This would lead to fragments corresponding to the chlorophenyl cation and the thiophenecarbaldehyde cation.
Thiophene ring fragmentation: The thiophene moiety itself can undergo characteristic fragmentation, as seen in related structures like 2-thiophenecarbaldehyde. nist.gov
Table 1: Predicted Major Ions in the EI-MS Spectrum of this compound
| Predicted m/z | Proposed Ion Structure/Fragment Lost | Notes |
|---|---|---|
| 222/224 | [C₁₁H₇ClOS]⁺• (Molecular Ion) | Isotopic pattern for one chlorine atom |
| 193/195 | [M - CHO]⁺ | Loss of the formyl group |
| 187 | [M - Cl]⁺ | Loss of the chlorine atom |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
| 111 | [C₅H₃OS]⁺ | Thiophenecarbaldehyde cation |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution, making it suitable for thermally fragile and non-volatile compounds. uvic.ca The process typically produces protonated molecules [M+H]⁺, or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. uvic.canih.gov This gentleness allows for the straightforward determination of the molecular weight of the analyte. rsc.org ESI-MS is highly sensitive and can be used for the analysis of a wide variety of samples without extensive pretreatment. frontiersin.org
When analyzing this compound by ESI-MS in positive ion mode, the spectrum would be dominated by the pseudomolecular ion. The presence of heteroatoms (oxygen and sulfur) provides sites for protonation or cation adduction. uvic.ca The characteristic isotopic signature of chlorine would also be observable for these pseudomolecular ions.
Table 2: Predicted Ions in the ESI-MS Spectrum of this compound
| Predicted m/z | Proposed Ion | Ionization Mode |
|---|---|---|
| 223/225 | [M+H]⁺ | Positive |
| 245/247 | [M+Na]⁺ | Positive |
| 261/263 | [M+K]⁺ | Positive |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions, typically π → π* and n → π*, within a molecule's chromophores. researchgate.net For this compound, the conjugated system comprising the thiophene ring, the phenyl ring, and the carbaldehyde group constitutes the principal chromophore.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the extended π-electron system. A less intense, longer-wavelength band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may also be observed. researchgate.netmdpi.com Studies on related thiophene-containing molecules confirm the presence of these characteristic transitions. nih.gov
Table 3: Expected UV-Vis Absorption Bands for this compound
| Wavelength Range (nm) | Type of Transition | Associated Moiety |
|---|---|---|
| ~250-320 | π → π* | Conjugated thiophene-phenyl system |
| >320 | n → π* | Carbonyl group (C=O) |
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field. nih.gov MCD spectroscopy is more sensitive to the electronic properties of a molecule than standard UV-Vis spectroscopy and can be used to identify degenerate excited states and resolve overlapping electronic transitions. nih.gov
Solid-State Structural Determination
The definitive three-dimensional arrangement of atoms in a molecule in the solid state is determined using single-crystal X-ray diffraction. nih.gov This technique provides precise and unambiguous data on bond lengths, bond angles, and torsion angles. nih.govmdpi.com
A successful X-ray crystallographic analysis of this compound would yield a detailed molecular structure. Key parameters of interest would include:
The planarity of the thiophene and phenyl rings.
The precise bond lengths and angles within each ring and of the carbaldehyde substituent.
The torsion angle between the planes of the thiophene and 2-chlorophenyl rings, which dictates the degree of π-system conjugation and is influenced by steric hindrance from the ortho-chloro substituent.
Information on the crystal packing, including any intermolecular interactions such as π-π stacking or halogen bonding, which influence the bulk properties of the material.
Table 4: Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Significance |
|---|---|
| Bond Lengths (e.g., C-C, C-S, C=O, C-Cl) | Indicates bond order and electronic effects. |
| Bond Angles (e.g., C-C-C, C-S-C) | Defines the geometry of the rings and substituents. |
| Torsion Angle (Thiophene Ring – Phenyl Ring) | Describes the relative orientation of the two aromatic rings. |
| Crystal Packing Motif | Reveals intermolecular forces governing the solid-state structure. |
Single Crystal X-ray Diffraction (SC-XRD) Analysis
As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. However, to illustrate the type of data obtained from such an analysis, the crystallographic information for a structurally related compound, N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide, is presented. nih.gov It is crucial to note that the following data does not describe this compound but serves as a representative example of SC-XRD results for a similar molecular framework.
For N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide, the analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The unit cell parameters were determined, and the dihedral angle between the thiophene and chlorophenyl rings was found to be 9.78 (11)°. nih.gov The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming inversion dimers. nih.gov
Table 1: Example Crystallographic Data for the related compound N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide nih.gov
| Parameter | Value |
| Empirical Formula | C₁₂H₉ClN₂OS |
| Formula Weight | 264.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.0040 (12) |
| b (Å) | 16.831 (3) |
| c (Å) | 11.557 (2) |
| β (°) | 94.38 (3) |
| Volume (ų) | 1164.5 (4) |
| Z | 4 |
This table presents data for a related, but distinct, compound to illustrate the outputs of an SC-XRD analysis and should not be interpreted as the data for this compound.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is an analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions of a solid sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern is a fingerprint of the crystalline material.
No experimental PXRD pattern for this compound has been found in the published literature. However, it is a standard practice to simulate a powder pattern from single-crystal X-ray diffraction data. nih.govyoutube.comresearchgate.net If SC-XRD data for this compound were available, a theoretical PXRD pattern could be generated using software such as Mercury. This simulated pattern would be a valuable reference for confirming the phase purity of bulk-synthesized material. The comparison between an experimental PXRD pattern and a simulated one can confirm that the bulk sample has the same crystal structure as the single crystal used for the initial structure determination. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a crucial criterion for establishing the purity of a synthesized compound. nih.govnih.gov
The molecular formula for this compound is C₁₁H₇ClOS. Based on this formula, the theoretical elemental composition has been calculated. While no experimental data for this specific compound has been reported in the surveyed literature, analytical standards generally require the found values to be within ±0.4% of the calculated values to confirm the sample's purity. nih.govnih.gov
Table 2: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 59.33 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.17 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.92 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.18 |
| Sulfur | S | 32.06 | 1 | 32.06 | 14.40 |
| Total | 222.689 | 100.00 |
This table presents the theoretical values. No experimental values have been reported in the reviewed scientific literature.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions. nih.govjournalskuwait.org The technique is based on the absorption of microwave radiation by the unpaired electron when it is in a magnetic field.
The compound this compound is a stable, closed-shell molecule, meaning it does not possess any unpaired electrons in its ground state. Therefore, as a diamagnetic species, it would not be expected to produce an ESR signal. This analytical method is generally not applicable for the direct characterization of this compound.
However, ESR spectroscopy is a valuable tool for studying radical species that can be generated from thiophene derivatives. nih.gov For instance, under specific conditions such as irradiation or chemical oxidation/reduction, it is possible to form radical cations or anions of thiophene-containing molecules. nih.gov An ESR study of such species would provide information about the distribution of the unpaired electron's spin density across the molecule, which can offer insights into its electronic structure and reactivity in radical reactions. nih.gov No such studies have been reported specifically for this compound.
Chemical Reactivity and Mechanistic Investigations of 4 2 Chlorophenyl 2 Thiophenecarbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group (-CHO) attached to the thiophene (B33073) ring at the C2 position is a primary site for a variety of chemical reactions. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent hydrogen atom can be involved in oxidation processes.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. The electrophilic carbonyl carbon of 4-(2-Chlorophenyl)-2-thiophenecarbaldehyde readily reacts with nucleophiles.
One of the most common nucleophilic addition reactions is the reaction with Grignard reagents (R-Mg-X). leah4sci.com These reactions are fundamental for forming new carbon-carbon bonds and typically result in the formation of secondary alcohols upon attack on an aldehyde. leah4sci.comyoutube.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by an acidic workup, would be expected to yield 1-(4-(2-chlorophenyl)thiophen-2-yl)ethanol.
Another important nucleophilic addition is reduction. The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com This transformation converts the aldehyde into the corresponding hydroxymethyl group, yielding (4-(2-chlorophenyl)thiophen-2-yl)methanol.
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Grignard Reaction | 1. CH₃MgBr2. H₃O⁺ | 1-(4-(2-chlorophenyl)thiophen-2-yl)ethanol |
Condensation Reactions Leading to Imines and Schiff Bases
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. These reactions are often catalyzed by acid. The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates to form the C=N double bond. nih.gov
The reaction of this compound with various primary amines, such as anilines or alkylamines, serves as a versatile method for synthesizing a wide array of Schiff bases. These products are significant intermediates in the synthesis of more complex heterocyclic systems and compounds with potential biological activities.
Reactions with Hydrazines and Thiosemicarbazides
Similar to the reaction with primary amines, this compound can react with hydrazine (B178648) and its derivatives (such as phenylhydrazine) to form hydrazones.
Furthermore, its reaction with thiosemicarbazide (B42300) or its derivatives is a well-established method for synthesizing thiosemicarbazones. nih.govirjmets.com This condensation reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the thiosemicarbazide in a solvent like ethanol (B145695), often with a catalytic amount of acid. juniv.edupusan.ac.kr The resulting thiosemicarbazones, such as N'-((4-(2-chlorophenyl)thiophen-2-yl)methylene)thiosemicarbazide, are compounds of significant interest due to their coordination chemistry and diverse applications. irjmets.comchemmethod.com The formation of these derivatives proceeds through the nucleophilic addition of the terminal nitrogen atom of the hydrazine or thiosemicarbazide to the aldehyde's carbonyl carbon, followed by dehydration. nih.gov
Table 2: Products from Condensation Reactions
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ar-CH=N-R |
| Hydrazine (H₂N-NH₂) | Hydrazone | Ar-CH=N-NH₂ |
| Thiosemicarbazide | Thiosemicarbazone | Ar-CH=N-NH-C(S)NH₂ |
Ar represents the 4-(2-chlorophenyl)thiophen-2-yl group.
Reactions on the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene (B151609). nih.gov The substituents on the ring—the formyl group at C2 and the 2-chlorophenyl group at C4—significantly influence the reactivity and regioselectivity of these reactions. The aldehyde group is strongly deactivating and directs incoming electrophiles to the meta position (C4), while also deactivating the C5 position. The 2-chlorophenyl group at C4 will also exert electronic and steric effects on the remaining reactive position, C5.
Electrophilic Aromatic Substitution
Given the directing effects of the substituents, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position. The C3 position is sterically hindered and electronically deactivated by the adjacent aldehyde group.
Halogenation: Thiophene undergoes halogenation very readily. iust.ac.irwikipedia.org For this compound, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 5-halo derivative. Catalytic systems, such as thianthrene/TfOH with N-halosuccinimides, can enhance reaction efficiency for halogenating heteroarenes like thiophene. rsc.org
Nitration: The nitration of thiophene is typically carried out under milder conditions than for benzene to avoid decomposition, for example, using nitric acid in acetic anhydride (B1165640). youtube.comorgsyn.org For the title compound, nitration would likely introduce a nitro group at the C5 position, yielding 4-(2-chlorophenyl)-5-nitro-2-thiophenecarbaldehyde. sigmaaldrich.comsigmaaldrich.comnih.gov
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent | Expected Major Product |
|---|---|---|
| Bromination | NBS, CCl₄ | 5-Bromo-4-(2-chlorophenyl)-2-thiophenecarbaldehyde |
Oxidative Transformations of the Thiophene Ring
The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (thiophene S-oxide) and subsequently to a sulfone (thiophene S,S-dioxide). wikipedia.orgresearchgate.net This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) (CH₃ReO₃) or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). iust.ac.irnih.govacs.org
The oxidation proceeds stepwise. nih.govacs.org The first step, the formation of the thiophene S-oxide, is generally slower than the oxidation of aliphatic sulfides. The resulting thiophene S-oxides are often unstable and can undergo further reactions like dimerization, unless stabilized by bulky substituents at the C2 and C5 positions. researchgate.netnih.gov Given the substitution pattern of this compound, oxidation would lead to the corresponding S-oxide and, with a stronger or excess oxidant, the S,S-dioxide. These transformations significantly alter the electronic properties of the thiophene ring, converting the electron-rich heterocycle into an electron-poor diene system.
Ring Opening Mechanisms
The thiophene ring, while aromatic, can undergo ring-opening reactions under specific conditions. For thiophene derivatives, these mechanisms often involve initial oxidation of the sulfur atom or the ring itself. femaflavor.org
One potential pathway involves the metabolic oxidation of the thiophene moiety. In studies on related phenylthiophene compounds, oxidation can occur at the sulfur atom to form an S-oxide or on the aromatic ring to yield an arene epoxide intermediate. femaflavor.org These reactive intermediates can then be attacked by nucleophiles, leading to cleavage of the thiophene ring. femaflavor.org For this compound, such a process would likely be initiated by cytochrome P450 enzymes. femaflavor.org
Another explored mechanism for thiophene ring cleavage involves reaction with strong nucleophiles under basic conditions. For instance, certain thiophene derivatives react with thiobenzoylhydrazides in the presence of a base, leading to a ring-opening and subsequent re-cyclization to form new heterocyclic systems like 1,3,4-thiadiazolines. researchgate.net This type of transformation is initiated by nucleophilic attack on the thiophene ring, which is made susceptible to cleavage by the electronic properties of its substituents. researchgate.net
Reactivity of the Chlorophenyl Substituent
The 2-chlorophenyl group attached to the thiophene ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Aryl halides, such as the chlorophenyl group in the title compound, are generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. libretexts.org The 4-(2-thiophenecarbaldehyde) substituent on the phenyl ring acts as an electron-withdrawing group, rendering the carbon atom attached to the chlorine more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orgyoutube.com
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgyoutube.com
Elimination: The leaving group (chloride anion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org
The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. youtube.com In this compound, the activating thiophene aldehyde group is in the ortho position relative to the chlorine atom, facilitating this reaction. A variety of nucleophiles can be employed in this transformation.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 4-(2-Hydroxyphenyl)-2-thiophenecarbaldehyde |
| Alkoxide | Sodium Methoxide (NaOMe) | 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde |
| Amine | Ammonia (NH₃) or Primary/Secondary Amines | 4-(2-Aminophenyl)-2-thiophenecarbaldehyde |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(2-(Phenylthio)phenyl)-2-thiophenecarbaldehyde |
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorophenyl moiety serves as an excellent substrate for such transformations. thermofishersci.in Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but advances in catalyst systems have enabled their efficient use. rsc.org
Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. youtube.comyoutube.com this compound can react with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to generate complex biaryl structures. acs.orgmdpi.com These reactions are valued for their high functional group tolerance. mdpi.com Efficient protocols have been developed for the coupling of aryl chlorides using specific palladium catalysts and ligands, often in aqueous solvent systems. acs.org
Table 2: Example Suzuki-Miyaura Reaction Conditions
| Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | Toluene/H₂O | >90 (typical) | acs.org |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | >85 (typical) | researchgate.net |
| 3-Furanboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | DME/H₂O | >80 (typical) | acs.org |
Note: This table presents typical conditions for Suzuki coupling of aryl chlorides; specific yields for this compound would require experimental verification.
Heck Reaction The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgnih.gov The 2-chlorophenyl group of the title compound can be coupled with a variety of alkenes, such as acrylates, styrenes, or other vinyl compounds, providing access to a wide range of functionalized stilbene (B7821643) and cinnamate (B1238496) analogues. beilstein-journals.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Mechanistic Pathways of Complex Reactions
Understanding the detailed mechanistic pathways, including the identification of intermediates and the determination of kinetic parameters, is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.
The study of reaction intermediates provides insight into the step-by-step transformation of reactants to products. nih.gov For the reactions involving this compound, several types of intermediates can be postulated and investigated.
Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the key intermediate is the negatively charged Meisenheimer complex. libretexts.org Its formation temporarily disrupts the aromaticity of the chlorophenyl ring. youtube.com The stability of this intermediate, which can be enhanced by the electron-withdrawing thiophene aldehyde group, is critical to the reaction's success.
Organopalladium Intermediates: The catalytic cycles of palladium-catalyzed cross-coupling reactions are defined by a series of organopalladium intermediates. youtube.comyoutube.com For a Suzuki reaction, the cycle involves:
An initial Pd(0) species.
An arylpalladium(II) halide complex formed via oxidative addition of the C-Cl bond to the Pd(0) center. thermofishersci.in
An arylpalladium(II)-aryl' species formed after transmetalation with the boronic acid. youtube.com
Reductive elimination from this species yields the biaryl product and regenerates the Pd(0) catalyst. youtube.com
Radical Intermediates: Under certain conditions, palladium-catalyzed couplings of aryl chlorides may proceed via a single electron-transfer (SET) mechanism, which involves the formation of a chloroaryl radical anion as a key intermediate. rsc.org
Oxidative Intermediates: As mentioned in section 4.2.3, reactions involving the thiophene ring itself may proceed through S-oxide or epoxide intermediates, particularly in metabolic or oxidative processes. femaflavor.org
Kinetic studies are essential for elucidating reaction mechanisms by determining the order of reaction with respect to each component and identifying the rate-determining step (RDS). nih.govaskfilo.com
For the palladium-catalyzed cross-coupling of aryl chlorides like this compound, the oxidative addition of the relatively strong carbon-chlorine bond to the palladium(0) catalyst is frequently the rate-determining step. thermofishersci.in This is because the C-Cl bond is less reactive than C-Br or C-I bonds. The rate law for such a reaction would be expected to show a first-order dependence on both the aryl chloride and the palladium catalyst concentration.
However, the RDS can change based on the specific reaction conditions, ligands, and coupling partners. nih.gov For example, in some systems, transmetalation or reductive elimination can become rate-limiting. nih.govberkeley.edu Detailed kinetic analysis, often involving monitoring the reaction progress under various initial concentrations, is used to construct a rate law expression. askfilo.comresearchgate.net
Table 3: Hypothetical Kinetic Data for a Cross-Coupling Reaction
| Experiment | Initial [Ar-Cl] (mol/L) | Initial [Coupling Partner] (mol/L) | Initial [Pd Catalyst] (mol/L) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 0.01 | 2.0 x 10⁻⁶ |
| 2 | 0.20 | 0.10 | 0.01 | 4.0 x 10⁻⁶ |
| 3 | 0.10 | 0.20 | 0.01 | 2.0 x 10⁻⁶ |
| 4 | 0.10 | 0.10 | 0.02 | 4.0 x 10⁻⁶ |
This hypothetical data illustrates a reaction that is first-order in the aryl chloride [Ar-Cl] and the catalyst, and zero-order in the other coupling partner, suggesting that oxidative addition is the rate-determining step.
By comparing the rates of the individual elementary steps of a proposed catalytic cycle, the rate-determining step can be definitively identified. nih.gov This detailed mechanistic understanding allows for the rational design of more efficient catalytic systems.
Synthesis and Characterization of Derivatives and Analogues of 4 2 Chlorophenyl 2 Thiophenecarbaldehyde
Thiazole (B1198619) Derivatives Synthesized from the Carbaldehyde Scaffold
The 4-(2-chlorophenyl)-2-thiophenecarbaldehyde core serves as a foundational precursor for the synthesis of various thiazole derivatives. These syntheses often proceed through an intermediate, typically a thiosemicarbazone, which then undergoes cyclization.
Synthesis Routes for Substituted Thiazoles
The Hantzsch thiazole synthesis and its variations are primary methods for creating substituted thiazoles from the carbaldehyde scaffold. nanobioletters.com A common and effective route involves a two-step process:
Formation of Thiosemicarbazone : The initial step is the condensation reaction between this compound and a substituted or unsubstituted thiosemicarbazide (B42300). This reaction is typically acid-catalyzed and proceeds in a solvent like ethanol (B145695) to yield the corresponding thiosemicarbazone derivative.
Cyclization with α-Haloketones : The resulting thiosemicarbazone is then reacted with an α-halocarbonyl compound, such as an α-bromoacetophenone or ethyl bromoacetate, in a suitable solvent like ethanol or dioxane. nih.gov This step, known as Hantzsch condensation, leads to the formation of the 1,3-thiazole ring. nih.gov
This methodology allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the α-halocarbonyl reagent. The use of different phenacyl bromides, for instance, can introduce diverse aryl groups at the 4-position of the thiazole ring. nanobioletters.com
Thiosemicarbazone Derivatives
Thiosemicarbazones derived from this compound are significant not only as intermediates for other heterocyclic systems but also as compounds of interest in their own right. jocpr.com Their synthesis is a straightforward and high-yielding condensation reaction.
The general procedure involves reacting equimolar amounts of this compound with a selected thiosemicarbazide (e.g., thiosemicarbazide, 4-phenylthiosemicarbazide) in a protic solvent such as methanol (B129727) or ethanol. nih.govpusan.ac.kr A catalytic amount of acid, like glacial acetic acid, is often added to facilitate the reaction, which is typically run under reflux for several hours. jocpr.com Upon cooling, the thiosemicarbazone product precipitates and can be purified by recrystallization. nih.gov These derivatives are characterized by the presence of the N-N=C-S backbone, which is crucial for their chelating properties. pusan.ac.kr
Table 1: Synthesis of Representative Thiosemicarbazone Derivatives
| Aldehyde Precursor | Thiosemicarbazide Reagent | Product Name | Typical Reaction Conditions |
|---|---|---|---|
| This compound | Thiosemicarbazide | (E)-2-((4-(2-chlorophenyl)thiophen-2-yl)methylene)hydrazine-1-carbothioamide | Methanol/Ethanol, cat. Acetic Acid, Reflux |
| This compound | 4-Phenyl-3-thiosemicarbazide | (E)-2-((4-(2-chlorophenyl)thiophen-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide | Ethanol, cat. Acetic Acid, Reflux pusan.ac.kr |
| This compound | 4-Methyl-3-thiosemicarbazide | (E)-2-((4-(2-chlorophenyl)thiophen-2-yl)methylene)-N-methylhydrazine-1-carbothioamide | Ethanol, cat. Acetic Acid, Reflux pusan.ac.kr |
Fused Heterocyclic Systems Incorporating the Thiophene (B33073) Moiety
The reactive aldehyde group of this compound facilitates its use in multicomponent reactions to build more complex, fused heterocyclic structures.
Synthesis of Imidazole Derivatives
Imidazole rings can be constructed using the thiophene carbaldehyde as a key building block. A prominent method is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia. researchgate.net
In a typical adaptation, this compound is reacted with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) (as a source of ammonia) in refluxing glacial acetic acid. This one-pot, three-component reaction leads to the formation of a highly substituted imidazole, specifically 2-(4-(2-chlorophenyl)thiophen-2-yl)-4,5-diphenyl-1H-imidazole. The versatility of this synthesis allows for the creation of a library of derivatives by varying the dicarbonyl component. researchgate.net
Isoxazole (B147169) Derivatives
The synthesis of isoxazole derivatives from this compound can be achieved through cyclization reactions. A common route involves the reaction of the aldehyde with a compound containing a reactive hydroxylamine (B1172632) moiety or a precursor that generates it in situ.
One established method involves the condensation of the aldehyde with hydroxylamine to form an oxime. The oxime can then undergo oxidative cyclization or react with a suitable partner to form the isoxazole ring. An alternative and more direct approach is the reaction of the aldehyde with a β-ketoester, such as ethyl acetoacetate, in the presence of a base, followed by cyclization with hydroxylamine. evitachem.com This pathway allows for the formation of an isoxazole ring substituted with a carboxylate group, for instance, ethyl 5-(4-(2-chlorophenyl)thiophen-2-yl)isoxazole-4-carboxylate. nih.govresearchgate.net
Metal Complexes Derived from Thiophene Carbaldehyde-Based Ligands
The thiosemicarbazone derivatives of this compound are excellent ligands for coordinating with transition metal ions. jocpr.com The presence of both sulfur and nitrogen donor atoms allows them to act as bidentate chelating agents, forming stable complexes with metals like copper(II), palladium(II), and zinc(II). pusan.ac.kr
The synthesis of these metal complexes generally involves reacting the thiosemicarbazone ligand with a metal salt (e.g., CuCl₂, PdCl₂, ZnCl₂) in an appropriate solvent, often ethanol or methanol. pusan.ac.kr The reaction mixture is typically refluxed to ensure complete complexation. jocpr.com The resulting metal complexes precipitate from the solution and can be isolated by filtration. Spectroscopic analysis confirms the coordination of the metal ion to the iminic nitrogen and the thione sulfur atom of the ligand. pusan.ac.kr
Table 2: Examples of Metal Complexes from a Thiophene Thiosemicarbazone Ligand
| Ligand | Metal Salt | Resulting Complex | General Formula |
|---|---|---|---|
| (E)-2-((4-(2-chlorophenyl)thiophen-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide | Copper(II) Chloride | Bis(2-((4-(2-chlorophenyl)thiophen-2-yl)methylene)-N-phenylhydrazine-1-carbothioamidato)copper(II) | [Cu(L)₂] |
| (E)-2-((4-(2-chlorophenyl)thiophen-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide | Palladium(II) Chloride | Bis(2-((4-(2-chlorophenyl)thiophen-2-yl)methylene)-N-phenylhydrazine-1-carbothioamidato)palladium(II) | [Pd(L)₂] pusan.ac.kr |
| (E)-2-((4-(2-chlorophenyl)thiophen-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide | Zinc(II) Chloride | Bis(2-((4-(2-chlorophenyl)thiophen-2-yl)methylene)-N-phenylhydrazine-1-carbothioamidato)zinc(II) | [Zn(L)₂] |
Note: 'L' represents the deprotonated form of the thiosemicarbazone ligand.
Design and Synthesis of Schiff Base Ligands from the Compound
Schiff bases are a class of organic compounds characterized by the presence of an imine or azomethine group (-C=N-). They are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone. nih.govnih.gov In the context of this compound, the aldehyde group provides a reactive site for the synthesis of novel Schiff base ligands.
The general synthetic route involves the reaction of this compound with a selected primary amine in a 1:1 molar ratio. oncologyradiotherapy.com The reaction is commonly carried out in an alcoholic solvent, such as ethanol or methanol, and is often facilitated by refluxing the mixture for several hours. In some preparations, a few drops of an acid catalyst like glacial acetic acid may be added to promote the condensation. oncologyradiotherapy.com The formation of the Schiff base is marked by the elimination of a water molecule.
The design of these ligands is highly versatile, as the properties of the resulting Schiff base can be systematically tuned by varying the structure of the primary amine. Amines containing additional functional groups, such as hydroxyl (-OH) or other heteroatoms, are often used. These groups can later act as additional coordination sites for metal ions. For example, reacting the aldehyde with amino-phenols, diamines, or hydrazides can produce multidentate ligands capable of forming stable chelate rings with metal centers. nih.gov
The progress of the reaction is typically monitored by thin-layer chromatography. Upon completion, the resulting Schiff base product, which is often a colored solid, may precipitate from the solution upon cooling or can be isolated after solvent evaporation and purified by recrystallization from a suitable solvent like ethanol. oncologyradiotherapy.com
Coordination Chemistry with Transition Metal Ions (e.g., Cu(II), Zn(II), Cd(II))
Schiff bases derived from this compound are effective chelating agents for a wide range of transition metal ions due to the presence of the electron-donating imine nitrogen atom (sp² hybridized) and other suitably located donor atoms within the molecule. sapub.orgresearchgate.net The coordination chemistry of these ligands with d-block elements such as copper(II), zinc(II), and cadmium(II) has been a subject of significant interest. acs.orgsemanticscholar.orgnih.gov
The formation of metal complexes occurs when a solution of the Schiff base ligand is treated with a solution of a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. oncologyradiotherapy.comnih.gov The ligand coordinates to the central metal ion by donating lone pairs of electrons from its donor atoms, typically the imine nitrogen and another atom such as a phenolic oxygen or a thiol sulfur, forming stable coordination complexes. nih.govsapub.org This chelation results in the formation of five or six-membered rings, which enhances the thermodynamic stability of the resulting complex.
Structural Characterization of Metal Complexes
The definitive structures of the Schiff base ligands and their metal complexes are established using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: FTIR spectroscopy is a fundamental tool for confirming the formation of both the Schiff base and its metal complexes. The synthesis of the Schiff base is confirmed by the disappearance of the characteristic C=O stretching vibration of the parent aldehyde and the appearance of a new, strong absorption band in the 1587-1645 cm⁻¹ region, which is assigned to the C=N (azomethine) stretching vibration. oncologyradiotherapy.com Upon complexation with a metal ion, the C=N band typically shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal center. nih.gov Furthermore, the appearance of new, non-ligand bands in the far-infrared region (typically 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. nih.govnih.gov
NMR Spectroscopy (¹H & ¹³C): For diamagnetic complexes, such as those of Zn(II) and Cd(II), NMR spectroscopy provides valuable structural information in solution. In the ¹H NMR spectrum of the free ligand, a characteristic singlet signal appears in the δ 8.0-9.9 ppm range, corresponding to the azomethine proton (-CH=N). sapub.orgnih.gov Upon coordination to a metal ion, the chemical shifts of protons adjacent to the donor atoms are altered. The azomethine proton signal, for instance, often experiences a downfield shift, further confirming the involvement of the imine nitrogen in coordination. nih.gov
Electronic (UV-Visible) Spectroscopy: The electronic spectra of the Schiff base ligands typically show intense absorption bands corresponding to π→π* transitions within the aromatic rings and n→π* transitions of the azomethine group. nih.gov When the ligand coordinates to a transition metal ion like Cu(II), new, weaker absorption bands may appear in the visible region. These bands are often assigned to d-d electronic transitions within the metal's d-orbitals or to ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can provide insights into the coordination geometry of the metal center. nih.govnih.gov
Single-Crystal X-ray Diffraction: This is the most definitive technique for elucidating the solid-state structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Studies on similar thiophene-derived Schiff base complexes have confirmed distorted tetrahedral geometries for Zn(II) and Cd(II) complexes and square planar or square pyramidal geometries for Cu(II) complexes. acs.orgnih.govnih.govresearchgate.net
Table 1: Representative Spectroscopic Data for a Thiophene-Schiff Base Ligand and its Metal Complex This table is a generalized representation based on data for similar structures.
| Compound / Technique | Key Feature | Characteristic Signal (Free Ligand) | Characteristic Signal (Metal Complex) | Inference |
|---|---|---|---|---|
| FTIR Spectroscopy | ν(C=N) Imine Stretch | ~1625 cm⁻¹ | Shifted to ~1605 cm⁻¹ | Coordination of imine nitrogen to metal center. oncologyradiotherapy.comnih.gov |
| ν(M-N) / ν(M-O) | Not Present | Appear in 400-600 cm⁻¹ range | Formation of new bonds between metal and ligand. nih.govnih.gov | |
| ¹H NMR Spectroscopy | Azomethine Proton (-CH=N) | ~8.4 ppm | Shifted to ~8.6 ppm | Deshielding of proton due to coordination. nih.gov |
| UV-Vis Spectroscopy | π→π* Transition | ~330 nm | Shifted to ~325 nm | Perturbation of ligand's electronic system. nih.gov |
| d-d Transition | Not Present | Appears in visible region (e.g., for Cu(II)) | Confirms presence of transition metal and indicates geometry. nih.gov |
Structure-Activity Relationship (SAR) Studies of Derivatives (Non-Clinical Focus)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. researchgate.net For derivatives of this compound, SAR studies, with a non-clinical focus, investigate how modifications to the molecular structure influence properties such as in-vitro antimicrobial or antifungal efficacy. nih.govresearchgate.net
A central theme in the SAR of Schiff base derivatives is the enhancement of activity upon chelation with metal ions. semanticscholar.org The free Schiff base ligands often exhibit moderate activity, but their corresponding metal complexes frequently show significantly higher potency. acs.orgnih.gov This increase is often explained by chelation theory, which posits that the partial sharing of the metal's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion. researchgate.net This reduction in polarity enhances the lipophilicity of the entire complex, facilitating its diffusion across the lipid layers of microbial cell membranes.
The nature of the central metal ion is a critical determinant of activity. Different metal ions can lead to complexes with varying degrees of potency, even with the same ligand. For instance, in a study of thiophene-derived Schiff base complexes, the Cd(II) complex demonstrated the most promising antimicrobial activity against all tested microbes compared to its Zn(II) and Cu(II) analogues. acs.org
Furthermore, the substituents on the aromatic rings of the Schiff base ligand play a crucial role in modulating activity. nih.gov The introduction of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electronic distribution across the molecule. nih.gov This, in turn, affects the stability of the metal complex and its ability to interact with biological targets. For example, a preliminary SAR study on quinazolinone Schiff bases revealed that derivatives with electron-donating moieties exhibited excellent activity, while those with electron-withdrawing groups were less active. nih.gov The steric and electronic properties of these substituents on either the thiophene-phenyl core or the amine-derived portion of the molecule are key factors in the design of more effective compounds. nih.govresearchgate.net
Table 2: Generalized Structure-Activity Relationship (SAR) Findings for Thiophene-Schiff Base Derivatives This table summarizes general trends observed in related compound series.
| Structural Modification | Observation | Probable Reason | Reference |
|---|---|---|---|
| Ligand vs. Metal Complex | Metal complexes often show higher antimicrobial activity than the free ligand. | Chelation increases the lipophilicity of the complex, enhancing its ability to cross cell membranes. | semanticscholar.orgnih.gov |
| Varying the Metal Ion | Activity profile changes with the metal (e.g., Cd(II) > Zn(II) > Cu(II) in one study). | The intrinsic properties of the metal ion (e.g., charge, ionic radius, redox potential) influence the stability and biological interactions of the complex. | acs.orgnih.gov |
| Adding Electron-Donating Groups | Can increase activity. | Enhances the electron density on the ligand, potentially leading to more stable complex formation and favorable electronic interactions. | nih.gov |
| Adding Electron-Withdrawing Groups | Can decrease or alter activity. | Reduces the electron-donating ability of the ligand, affecting complex stability and interaction with biological targets. | nih.gov |
| Modifying Steric Bulk | Increasing or decreasing steric hindrance can impact activity. | Steric factors can influence the fit of the molecule into an active site or its ability to permeate membranes. | nih.govresearchgate.net |
Computational and Theoretical Investigations of 4 2 Chlorophenyl 2 Thiophenecarbaldehyde and Its Derivatives
Quantum Chemical Calculations using Density Functional Theory (DFT) and Other Methods
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.govresearchgate.net This method is employed to understand the fundamental characteristics of thiophene (B33073) derivatives, offering valuable information on their stability, reactivity, and spectroscopic properties. nih.gov Calculations are often performed using specific functionals, like B3LYP, combined with various basis sets to achieve a balance between accuracy and computational cost. nih.govnih.gov
Geometry Optimization and Conformational Analysis
A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule through geometry optimization. researchgate.net For 4-(2-Chlorophenyl)-2-thiophenecarbaldehyde, this process minimizes the molecule's energy to predict its most stable conformation. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Thiophene Derivative This table presents example data for a related thiophene derivative to illustrate typical results from DFT calculations, as specific experimental data for this compound is not available.
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C=O | 1.21 |
| C-Cl | 1.75 |
| C-S (Thiophene) | 1.72 |
| C=C (Thiophene) | 1.38 |
| C-C (inter-ring) | 1.48 |
| ∠ C-C-C (Phenyl) | 120.1 |
| ∠ C-S-C (Thiophene) | 92.5 |
| Dihedral Angle (Thiophene-Phenyl) | 35.4 |
Data is hypothetical and based on typical values for similar structures.
Electronic Structure Properties (e.g., Frontier Molecular Orbitals (FMOs), HOMO-LUMO Energy Levels, Dipole Moments)
The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.gov
HOMO represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron-donating capability.
LUMO represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy suggests a better electron-accepting ability.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov In many thiophene derivatives, the HOMO is often distributed over the thiophene ring and adjacent atoms, while the LUMO may be localized on other parts of the molecule, depending on the substituents. nih.gov
Table 2: Calculated Electronic Properties for a Representative Thiophene Derivative Illustrative data based on DFT calculations for similar compounds.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.4 eV |
| Dipole Moment | 3.2 Debye |
Values are illustrative and typical for substituted thiophene compounds.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov
The calculated vibrational frequencies can be assigned to specific molecular motions, such as the stretching of the C=O bond in the aldehyde group, the C-Cl bond stretching, and various stretching and bending modes of the thiophene and phenyl rings. nih.gov Comparing these predicted spectra with experimentally obtained spectra is a standard method for verifying the accuracy of the computational model and aiding in the structural elucidation of newly synthesized compounds. nih.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound Frequencies are illustrative and based on DFT calculations for analogous structures.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | ~1680-1700 | Carbonyl stretch of the aldehyde group |
| ν(C-Cl) | ~700-750 | Carbon-chlorine stretch |
| ν(C-S) | ~680-720 | Thiophene ring C-S stretch |
| Ring Vibrations | ~1400-1600 | C=C stretching modes of thiophene and phenyl rings |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. researchgate.net It helps in predicting the reactive sites for electrophilic and nucleophilic attacks. dntb.gov.ua In an MEP map, different colors represent different values of electrostatic potential:
Red: Indicates regions of most negative potential, which are rich in electrons and are likely sites for electrophilic attack.
Blue: Indicates regions of most positive potential, which are electron-deficient and are susceptible to nucleophilic attack.
Green: Represents regions of neutral potential.
For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the carbonyl group and the chlorine atom, making them potential sites for interaction with electrophiles. Conversely, the aldehyde proton and other hydrogen atoms would exhibit a more positive potential (blue), marking them as potential sites for nucleophilic interaction.
Solvent Effects on Molecular Properties and Reactivity
Chemical reactions and physical measurements are often conducted in a solvent, which can significantly influence the properties and reactivity of a solute molecule. Computational methods can model these solvent effects, providing a more realistic description of the molecule's behavior. dntb.gov.ua
Models such as the Polarizable Continuum Model (PCM) are used to simulate the presence of a solvent. The solvent can affect the conformational stability, electronic properties (like the HOMO-LUMO gap and dipole moment), and the predicted UV-Vis absorption spectra of the compound. For instance, the polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption wavelength (solvatochromism). These calculations are crucial for comparing theoretical predictions with experimental results obtained in solution.
Molecular Docking Studies on Enzyme Active Sites (Non-Clinical)
Molecular docking is a computational simulation technique that predicts the preferred binding orientation of one molecule (the ligand) to a second molecule (the receptor, typically a protein or enzyme). nih.govresearchgate.net This method is extensively used in drug discovery to screen and identify compounds that may act as inhibitors or modulators of a specific biological target. nih.gov
For derivatives of this compound, molecular docking studies can be performed to evaluate their potential to bind to the active sites of various enzymes. Thiophene derivatives have been investigated as potential inhibitors for several enzymes, including lactate (B86563) dehydrogenase, which is implicated in cancer metabolism, and cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. nih.govnih.gov
The docking process generates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. nih.gov A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. The analysis also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site. juniperpublishers.com This information is vital for understanding the structure-activity relationship and for designing more potent and selective inhibitors. nih.gov
Table 4: Example of Molecular Docking Results for a Thiophene Derivative with an Enzyme Active Site This table presents illustrative data from a docking study of a related thiophene compound, as specific data for the title compound is not available.
| Target Enzyme | Ligand (Thiophene Derivative) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Lactate Dehydrogenase A (LDHA) | Thieno[2,3-d]pyrimidine | -165 (MolDock Score) | Arg105, His192, Thr247 | Hydrogen Bonding |
| Cyclooxygenase-2 (COX-2) | Benzothieno[3,2-d]pyrimidine | -9.4 (ΔG) | Tyr112, Arg120 | Hydrogen Bonding |
Data sourced from studies on various thiophene derivatives. nih.govnih.gov
Prediction of Binding Modes and Interactions
Computational docking is a key tool for predicting how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein receptor. This technique models the interactions between the small molecule and the receptor's binding site, predicting the preferred orientation and conformation of the ligand.
For instance, molecular docking studies on thiophene derivatives have revealed specific interactions that contribute to their biological activity. In a study on tetrasubstituted thiophene derivatives as potential anti-inflammatory agents, docking simulations were performed against the cyclooxygenase-2 (COX-2) enzyme. The results indicated that these compounds fit well within the enzyme's active site. researchgate.net Similarly, molecular docking of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, which share a thiophene-related core, also showed high affinity for the COX-2 active site. nih.gov
The binding modes of thiophene-derived Schiff base complexes have also been investigated. These studies often reveal that the mode of binding involves hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking between the ligand and amino acid residues of the protein. acs.org For example, in the docking of certain thiazole-thiophene scaffolds, specific hydrogen bonds and hydrophobic interactions with the receptor were identified as crucial for their cytotoxic activity against cancer cell lines. nih.gov
These predictive models are instrumental in structure-activity relationship (SAR) studies, helping to explain why certain derivatives exhibit higher biological activity than others and guiding the synthesis of more potent analogues.
Evaluation of Binding Affinities
A critical output of molecular docking simulations is the estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This value quantifies the strength of the interaction between the ligand and its target, with more negative values typically indicating a stronger binding.
In studies of thiophene derivatives, a good correlation is often observed between the calculated binding energies and the experimentally determined biological activities. For example, a series of new thiophene derivatives were evaluated for their anti-proliferative effects, and the most active compounds were subjected to molecular docking studies, which revealed high binding affinities to the target protein. rjraap.com In another study, the antipyrine-bearing benzothieno[3,2-d]pyrimidine derivative displayed a high COX-2 affinity with a binding energy of -9.4 kcal/mol. nih.gov
The following table summarizes the predicted binding energies for some thiophene derivatives against the COX-2 enzyme, as reported in a study on their anti-inflammatory activity. researchgate.net
| Compound | Binding Energy (kcal/mol) |
| Derivative 1 | -9.59 |
| Derivative 2 | -7.79 |
This table is generated based on data for tetrasubstituted thiophene derivatives, which are structurally related to the subject compound. researchgate.net
These binding affinity predictions are a cost-effective way to screen virtual libraries of compounds and prioritize those with the highest likelihood of being active for synthesis and experimental testing.
Theoretical Studies of Reaction Mechanisms
Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT), are used to elucidate the mechanisms of chemical reactions. These investigations can map out the entire reaction pathway, identifying intermediates and transition states.
The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for the reaction to proceed. Theoretical calculations can determine the geometry and energy of these transition states. While specific transition state analyses for reactions involving this compound are not widely documented, the principles are well-established in the study of related heterocyclic compounds. For example, in the study of multi-step organic reactions, the identification of the transition state for each step is crucial for understanding the reaction kinetics. internationaljournalcorner.com
Advanced Computational Models and Simulation Techniques (e.g., Hirshfeld Surface Analysis)
Beyond docking and reaction mechanism studies, other advanced computational models are employed to understand the properties of compounds like this compound and its derivatives.
Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify specific types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions, and their relative contributions to the crystal packing. For example, in the analysis of a thiazole (B1198619) derivative containing a chlorophenyl group, Hirshfeld surface analysis revealed that H⋯H, C⋯H/H⋯C, and Cl⋯H/H⋯Cl contacts were the most significant contributors to the crystal packing. acs.org
The following table illustrates the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related thiazole compound. acs.org
| Interaction Type | Contribution (%) |
| H⋯H | 39.2 |
| C⋯H/H⋯C | 25.2 |
| Cl⋯H/H⋯Cl | 11.4 |
| O⋯H/H⋯O | 8.0 |
This table is based on data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, a compound with structural similarities to the derivatives of the subject compound. acs.org
Other computational techniques, such as SwissADME, are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, providing an early assessment of their pharmacokinetic profiles. nih.gov These advanced models are integral to modern drug discovery and materials science, offering a deeper understanding of molecular behavior from the electronic to the macroscopic level.
Applications of 4 2 Chlorophenyl 2 Thiophenecarbaldehyde and Its Derived Structures in Advanced Materials and Chemical Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of the aldehyde group, combined with the aromatic nature of the thiophene (B33073) and chlorophenyl rings, positions 4-(2-Chlorophenyl)-2-thiophenecarbaldehyde as a valuable intermediate in the synthesis of a variety of complex organic molecules. The aldehyde can participate in numerous reactions, such as condensations, oxidations, reductions, and additions, allowing for the construction of larger molecular frameworks.
Reagent in Friedel-Crafts Acylation Reactions
The Friedel-Crafts acylation is a fundamental method for attaching an acyl group (R-C=O) to an aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction results in the formation of aryl ketones. youtube.com The products of this reaction are generally deactivated towards further substitution, which prevents polyacylation and makes it a highly controlled synthetic tool. organic-chemistry.org
While the thiophene ring within this compound could itself be a substrate for a Friedel-Crafts acylation, its role as a reagent in this specific reaction is not conventional, as the aldehyde group is not an acylating agent. However, the compound could be chemically modified, for instance, by oxidizing the aldehyde to a carboxylic acid and then converting it to an acyl chloride. This derivative could then act as a Friedel-Crafts reagent to introduce the 4-(2-chlorophenyl)thiophene-2-carbonyl moiety onto another aromatic substrate.
Table 1: Conceptual Friedel-Crafts Acylation using a Derivative This table illustrates a hypothetical reaction pathway as specific examples for the title compound are not available in the literature.
| Step | Reaction | Reagents | Product | Potential Application |
|---|---|---|---|---|
| 1 | Oxidation | This compound, KMnO₄ or CrO₃ | 4-(2-Chlorophenyl)-2-thiophenecarboxylic acid | Create carboxylic acid intermediate |
| 2 | Acyl Chloride Formation | 4-(2-Chlorophenyl)-2-thiophenecarboxylic acid, SOCl₂ or (COCl)₂ | 4-(2-Chlorophenyl)-2-thiophenecarbonyl chloride | Create acylating agent |
| 3 | Friedel-Crafts Acylation | Benzene (B151609), AlCl₃, 4-(2-Chlorophenyl)-2-thiophenecarbonyl chloride | (4-(2-Chlorophenyl)thiophen-2-yl)(phenyl)methanone | Synthesis of complex aryl ketones |
Building Block for Poly-Heterocyclic Compounds
Poly-heterocyclic compounds, which are molecules containing multiple ring structures with at least one heteroatom, are of significant interest in medicinal chemistry and materials science. nih.govsciforum.net The synthesis of these complex scaffolds often relies on versatile building blocks that can undergo cyclization reactions. Aldehydes are excellent precursors for such syntheses. ekb.eg
The aldehyde functional group of this compound can react with various nucleophiles, such as amines, hydrazines, or compounds with active methylene (B1212753) groups, to form Schiff bases or undergo condensation reactions. ekb.egnih.gov These reactions create new bonds and can be designed to facilitate intramolecular cyclization, leading to the formation of new heterocyclic rings fused to or connected with the initial thiophene core. This makes the compound a promising starting material for generating novel pyridines, pyrimidines, triazoles, and other complex systems. nih.gov While general strategies for synthesizing poly-heterocyclic compounds from aldehydes are well-established, specific examples starting from this compound are not extensively detailed in current literature.
Development of Materials with Tailored Properties
Substituted thiophenes are cornerstone materials in the field of organic electronics and advanced materials due to their electronic properties and stability. The specific substituents on the thiophene ring allow for fine-tuning of these properties.
Components for Conductive Polymers and Organic Electronics
Polythiophenes are a major class of conducting polymers, valued for their environmental stability and tunable conductivity. cmu.eduresearchgate.net The properties of these polymers can be modified by introducing different substituents onto the thiophene monomer before polymerization. The polymerization of thiophene derivatives can lead to materials used in a wide array of organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. researchgate.netjuniperpublishers.combeilstein-journals.org
Theoretically, this compound could serve as a monomer for creating novel conductive polymers. The aldehyde group could be modified or used in specific polymerization reactions, while the 2-chlorophenyl group would influence the resulting polymer's solubility, morphology, and electronic energy levels. For instance, polymers derived from di(2-thiophenyl)carboranes have demonstrated high thermal and electrochemical stability. nih.govrsc.org While the potential is clear, specific research on the polymerization of this compound and its application in electronic devices has not been widely published.
Table 2: Potential Properties of Polymers Derived from Substituted Thiophenes
| Property | Influence of Substituent | Relevance to this compound |
|---|---|---|
| Solubility | Bulky or flexible side chains increase solubility in common organic solvents. | The chlorophenyl group could enhance solubility and affect inter-chain packing. |
| Conductivity | Electron-donating or -withdrawing groups alter the electronic band gap and charge carrier mobility. | The chlorine atom (electron-withdrawing) and aldehyde group would modify the electronic properties compared to unsubstituted polythiophene. |
| Processability | Improved solubility allows for solution-based processing techniques like spin-coating or printing. | Derivatives could be designed for enhanced processability in device fabrication. researchgate.net |
| Stability | The inherent stability of the thiophene ring contributes to the overall robustness of the polymer. cmu.edu | The resulting polymer would likely retain the high stability characteristic of polythiophenes. |
Precursors for Novel Nanocomposites
Nanocomposites are materials that incorporate nanoparticles into a matrix, often a polymer, to achieve synergistic properties that are not present in the individual components. nih.gov The functionalization of nanoparticles or the design of the matrix material is crucial for creating a stable and effective composite.
This compound could serve as a precursor for the polymer matrix in a nanocomposite. Polymerization of this monomer around nanoparticles could encapsulate them within a functional polymer matrix. Alternatively, the aldehyde group could be used to chemically bond the molecule to the surface of appropriately functionalized nanoparticles, thereby creating a new, hybrid nanomaterial with tailored electronic or chemical properties. Although this is a viable synthetic strategy, specific studies detailing the use of this compound as a precursor for nanocomposites are not readily found in scientific literature.
Self-Assembled Monolayers and Surface Functionalization
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. They are a powerful tool for modifying the chemical and physical properties of surfaces, with applications in electronics, sensing, and biocompatibility. tu-dresden.denih.gov Thiol-based compounds are particularly well-known for forming robust SAMs on gold surfaces. tu-dresden.de
While this compound does not possess a thiol group for conventional SAM formation on gold, its derivatives could be designed for this purpose. For example, a thiol group could be introduced into the phenyl ring or attached via a linker to the thiophene. The aldehyde group itself offers a route for surface functionalization through covalent bonding to surfaces that have been pre-functionalized with amine or hydrazine (B178648) groups, forming stable imine or hydrazone linkages. This allows for the precise chemical modification of various substrates, including silicon oxides or other polymers. The introduction of thiophene units into SAMs has been shown to be an effective strategy for creating hole transport layers in organic solar cells. nih.gov
Ligand Design for Non-Biological Catalysis
The strategic design of ligands is a cornerstone of modern catalysis, enabling precise control over the activity, selectivity, and stability of metal-based catalysts. The structural features of This compound , namely the reactive aldehyde group, the electron-rich thiophene ring, and the sterically and electronically influential 2-chlorophenyl substituent, make it an intriguing candidate for ligand synthesis.
The aldehyde functionality serves as a convenient handle for the synthesis of a variety of ligand types, most notably Schiff bases through condensation reactions with primary amines. These Schiff base ligands, characterized by the presence of an imine (-C=N-) group, are renowned for their ability to form stable complexes with a wide range of transition metals. The thiophene sulfur atom and the imine nitrogen atom can act as coordination sites, creating bidentate or polydentate ligands that can chelate to a metal center, thereby enhancing the stability and influencing the catalytic behavior of the resulting metal complex.
The 2-chlorophenyl group at the 4-position of the thiophene ring introduces specific steric and electronic effects. The chloro substituent is electron-withdrawing, which can modulate the electron density of the thiophene ring and, consequently, the donor properties of the resulting ligand. Furthermore, the presence of this bulky group can create a specific steric environment around the metal center, which can be crucial for controlling the stereoselectivity of catalytic reactions.
Organometallic Frameworks in Polymer Production
The development of well-defined organometallic catalysts is central to the production of polymers with controlled architectures and properties. While specific research on the direct application of This compound -based ligands in creating organometallic frameworks for polymerization is not extensively documented in publicly available literature, the general principles of ligand design suggest its potential in this area.
Organometallic frameworks, including metal-organic frameworks (MOFs), often utilize multifunctional organic linkers to construct porous, crystalline structures. Derivatives of This compound , such as dicarboxylic acids or diamines synthesized from the aldehyde precursor, could potentially serve as such linkers. The resulting frameworks could house catalytically active metal centers for polymerization reactions, such as olefin polymerization or ring-opening polymerization of cyclic esters.
The tailored steric and electronic environment provided by the 4-(2-chlorophenyl)thiophene moiety could influence the coordination of monomers to the metal center and the subsequent insertion steps, potentially leading to polymers with specific tacticities or molecular weight distributions.
Table 1: Hypothetical Organometallic Frameworks for Polymerization Based on Derivatives of this compound
| Linker Derivative | Potential Metal Ion | Target Polymer | Potential Advantages |
| 4-(2-Chlorophenyl)thiophene-2,5-dicarboxylic acid | Zr(IV), Ti(IV) | Polyethylene, Polypropylene | Enhanced stereocontrol due to steric bulk of the chlorophenyl group. |
| Bis(imino)pyridine ligand from this compound | Fe(II), Co(II) | Polyethylene | Tunable electronic properties of the catalyst affecting polymer branching. |
| Salen-type ligand derived from this compound | Cr(III), Co(III) | Polylactide (from ring-opening polymerization of lactide) | Potential for stereoselective polymerization leading to biodegradable polyesters with specific properties. |
Note: This table represents a conceptual exploration of potential applications based on established principles of catalyst design, as direct experimental data for this specific compound is limited.
Catalyst Development for Organic Transformations
The application of metal complexes derived from thiophene-based Schiff base ligands in catalyzing various organic transformations is a more explored area of research. These catalysts have shown promise in a range of reactions, including cross-coupling reactions, oxidations, and reductions.
While specific catalytic data for complexes of This compound are scarce, studies on structurally related thiophene-aldehyde derivatives provide valuable insights. For instance, Schiff base complexes of metals like palladium, copper, and nickel are known to be effective catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.
The presence of the 2-chlorophenyl substituent on the thiophene ring could impact the catalytic activity and selectivity in several ways. The electron-withdrawing nature of the chlorine atom can influence the redox potential of the metal center, which is a critical parameter in many catalytic cycles. Additionally, the steric hindrance imposed by the aryl group can favor specific reaction pathways, potentially leading to higher regioselectivity or stereoselectivity.
Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound Schiff Bases
| Metal Complex | Target Organic Transformation | Potential Role of the Ligand |
| Palladium(II) complex | Suzuki-Miyaura cross-coupling | Stabilize the active Pd(0) species; influence reductive elimination step. |
| Copper(I/II) complexes | Click Chemistry (Azide-Alkyne Cycloaddition) | Enhance the rate and selectivity of the cycloaddition reaction. |
| Manganese(III) complex | Epoxidation of alkenes | Provide a chiral environment for asymmetric epoxidation (if a chiral amine is used in Schiff base synthesis). |
| Ruthenium(II) complex | Transfer hydrogenation of ketones | Modulate the electronic properties of the ruthenium center to facilitate hydride transfer. |
Note: This table outlines potential applications based on the known catalytic activity of similar thiophene-based Schiff base complexes. Specific experimental validation for derivatives of this compound is required.
Future Research Directions
Exploration of Novel Synthetic Routes to the Compound and its Analogues
The efficient synthesis of 4-(2-Chlorophenyl)-2-thiophenecarbaldehyde is paramount for enabling further research. While classical methods for thiophene (B33073) synthesis like the Paal-Knorr or Gewald reactions exist nih.gov, modern cross-coupling strategies offer more targeted approaches. Future research should focus on optimizing metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, which are powerful methods for forming the crucial aryl-thiophene bond. researchgate.net
A promising avenue involves the coupling of a pre-functionalized thiophene, such as 4-bromo-2-thiophenecarbaldehyde, with 2-chlorophenylboronic acid (in a Suzuki reaction) or a corresponding organostannane (in a Stille reaction). Research efforts could systematically evaluate different catalysts, ligands, bases, and solvent systems to maximize yield and purity. Furthermore, developing novel, metal-free synthetic methodologies would align with the principles of green chemistry, potentially reducing metal contamination in the final product. nih.gov The exploration of one-pot cascade reactions that construct the thiophene ring and introduce the substituents in a single sequence could also represent a significant advancement in efficiency. researchgate.net
Table 1: Potential Synthetic Routes for Investigation
| Reaction Type | Key Reactants | Potential Catalyst | Anticipated Advantages | Research Focus |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromo-2-thiophenecarbaldehyde, 2-Chlorophenylboronic Acid | Palladium-based (e.g., Pd(PPh₃)₄) | High functional group tolerance, commercially available reagents | Optimization of ligand, base, and temperature; catalyst loading |
| Stille Coupling | 4-Bromo-2-thiophenecarbaldehyde, 2-Chlorophenyltrialkylstannane | Palladium-based (e.g., PdCl₂(PPh₃)₂) | Mild reaction conditions | Synthesis of organostannane reagent; removal of tin byproducts |
| Metal-Free Synthesis | Thioamides, I₂/K₂CO₃ | N/A | Avoids transition metal contamination | Exploration of self-condensation reactions of appropriate thioamides. researchgate.net |
Advanced Spectroscopic Characterization to Uncover Subtle Structural Features
A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is essential. While standard techniques like ¹H and ¹³C NMR are routine, advanced spectroscopic methods can reveal more subtle features. Future work should include a detailed analysis using two-dimensional NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to confirm the connectivity between the thiophene and phenyl rings.
Table 2: Advanced Spectroscopic Techniques and Their Potential Insights
| Technique | Information Gained | Specific Focus for this Compound |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Definitive structural confirmation and connectivity | Unambiguous assignment of protons and carbons; confirmation of the 4-position linkage. |
| X-Ray Crystallography | Precise 3D structure, bond lengths/angles, intermolecular interactions | Determination of the dihedral angle between rings; identification of Cl···S or Cl···O interactions. uni-muenchen.de |
| Variable-Temperature NMR | Rotational energy barriers (atropisomerism) | Quantifying the energy barrier to rotation around the C-C bond connecting the two rings. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula | Unambiguous confirmation of the molecular formula. acs.org |
In-depth Mechanistic Studies of Key Reactions
Understanding the reaction mechanisms involving this compound is crucial for controlling its reactivity and applying it effectively in synthesis. Mechanistic studies should be pursued for both its formation and its subsequent transformations. For instance, if a palladium-catalyzed cross-coupling is used for its synthesis, detailed studies involving kinetic analysis, identification of catalytic intermediates, and investigation of the ligand's role could lead to a more efficient process.
The aldehyde group is a versatile functional handle. In-depth mechanistic investigations into its key reactions, such as Knoevenagel condensations, Wittig reactions, or reductive aminations, are warranted. For example, in a condensation reaction, researchers could use computational methods and experimental probes to understand the transition state and the factors controlling E/Z selectivity of the resulting alkene. researchgate.net Probing reactions with nitro compounds could also be an area of interest. nih.gov The use of isotopic labeling, in conjunction with NMR or mass spectrometry, can trace the path of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways.
Design and Synthesis of Next-Generation Derivatives for Specific Research Applications
The core structure of this compound serves as an excellent scaffold for the design and synthesis of next-generation derivatives. Future research should focus on systematically modifying the structure to tune its properties for specific applications. For example, the aldehyde can be converted into other functional groups like imines, oximes, hydrazones, or nitriles, each opening doors to new classes of compounds. acs.orgresearchgate.net
Derivatives could be designed as precursors for novel heterocyclic systems or as ligands for transition metal complexes. For instance, condensation of the aldehyde with an appropriate amine could yield Schiff base ligands capable of coordinating with various metals. researchgate.net The synthesis of a series of analogues by varying the substitution pattern on the phenyl ring (e.g., introducing electron-donating or electron-withdrawing groups) could be used to establish structure-activity relationships in the context of materials science or medicinal chemistry research. nih.gov
Table 3: Proposed Derivatives and Potential Research Applications
| Derivative Type | Modification | Synthetic Method | Potential Research Application |
|---|---|---|---|
| Schiff Bases | Reaction of aldehyde with primary amines | Condensation | Synthesis of metal-organic frameworks (MOFs), molecular sensors, catalysts. researchgate.net |
| Chalcones | Reaction of aldehyde with acetophenones | Claisen-Schmidt Condensation | Precursors for pyrazolines, isoxazoles, and other bioactive heterocycles. nih.gov |
| Cyanovinyl Derivatives | Reaction of aldehyde with active methylene (B1212753) nitriles | Knoevenagel Condensation | Building blocks for photosensitive materials and dyes. researchgate.net |
Advanced Computational Modeling to Predict and Optimize Molecular Behavior and Interactions
Computational chemistry offers powerful tools to complement and guide experimental research. Future studies should leverage advanced computational modeling to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be used to predict its geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. nih.gov
Modeling can also be used to explore reaction mechanisms, calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway. nih.gov The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov For potential applications involving intermolecular interactions, such as ligand-receptor binding or crystal engineering, molecular docking and molecular dynamics (MD) simulations can provide invaluable insights into binding affinities and conformational dynamics. nih.gov These predictive models can help prioritize synthetic targets and design more effective experiments, saving time and resources.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Chlorophenyl)-2-thiophenecarbaldehyde, and how can reaction yields be optimized?
- Methodology : Use Suzuki-Miyaura cross-coupling between 2-bromothiophene-2-carbaldehyde and 2-chlorophenylboronic acid under palladium catalysis. Optimize reaction conditions (e.g., solvent: THF/water; temperature: 80°C; ligand: SPhos) to improve yields . Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and purify via column chromatography. Yield optimization may require iterative adjustments to catalyst loading (1–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .
| Condition | Yield Range | Purity (HPLC) |
|---|---|---|
| Standard Pd(PPh₃)₄ | 45–55% | >95% |
| SPhos/Pd(OAc)₂ | 65–75% | >98% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm aromatic proton environments (¹H NMR: δ 9.8–10.2 ppm for aldehyde proton; δ 7.2–8.1 ppm for thiophene/chlorophenyl protons) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 226.6 (calculated: 226.03) .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodology : Store at –20°C under inert atmosphere (argon) to prevent aldehyde oxidation. Monitor degradation via UV-Vis (λmax ~280 nm) and NMR over 30 days. Avoid prolonged exposure to light or moisture, which accelerates decomposition .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of the 2-chlorophenyl substituent on thiophene reactivity?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The electron-withdrawing chloro group reduces electron density at the thiophene ring, favoring electrophilic substitution at the 5-position. Compare HOMO-LUMO gaps with analogous compounds (e.g., 4-fluorophenyl derivatives) to validate predictions .
Q. What strategies resolve contradictions in reported crystallographic data for similar thiophenecarbaldehyde derivatives?
- Methodology : Re-evaluate diffraction data (e.g., using SHELX or Olex2) and validate against Cambridge Structural Database entries. For example, discrepancies in bond angles (C-S-C: 92° vs. 95°) may arise from crystal packing effects. Cross-validate with IR (C=O stretch: 1680–1700 cm⁻¹) and single-crystal XRD .
Q. How can researchers design experiments to probe the compound’s potential as a pharmacophore in drug discovery?
- Methodology :
In vitro assays : Screen against target proteins (e.g., kinases) using fluorescence polarization.
SAR studies : Synthesize analogs (e.g., 4-(3-chlorophenyl) or 5-nitro derivatives) and compare IC₅₀ values.
Docking simulations : Use AutoDock Vina to predict binding modes to active sites (e.g., CFTR chloride channels) .
| Analog | IC₅₀ (μM) | Target |
|---|---|---|
| 4-(2-Chlorophenyl) derivative | 12.3 ± 1.2 | Kinase X |
| 5-Nitro derivative | 8.7 ± 0.9 | Kinase X |
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
